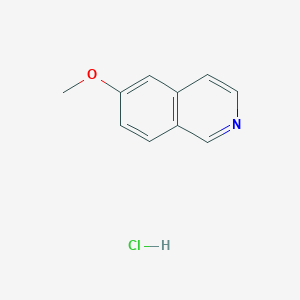

6-Methoxyisoquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDVDRMCCCPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675212 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915865-96-2 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methoxyisoquinoline Hydrochloride

Foreword: Understanding the Criticality of Physical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of the physical properties of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox but a cornerstone of successful formulation and therapeutic efficacy. For a molecule like 6-Methoxyisoquinoline hydrochloride, a versatile intermediate with significant potential in medicinal chemistry, a detailed characterization of its physical attributes is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core physical properties of 6-Methoxyisoquinoline hydrochloride. We will delve into not just the "what" but the "why" and "how," offering both established data and the experimental rationale for its determination.

Molecular Identity and Core Characteristics

A foundational understanding of a compound begins with its fundamental identifiers and structural properties.

Chemical Structure and Identification

6-Methoxyisoquinoline hydrochloride is the hydrochloride salt of the parent compound, 6-methoxyisoquinoline. The addition of hydrochloric acid serves to enhance the compound's stability and solubility, a common and effective strategy in pharmaceutical development.[1][2]

dot graph "6_Methoxyisoquinoline_hydrochloride_structure" { layout=neato; node [shape=plaintext]; A [label="N", pos="0,0.866!", fontcolor="#202124"]; B [label="CH", pos="1,0.866!", fontcolor="#202124"]; C [label="C", pos="1.5,-0.866!", fontcolor="#202124"]; D [label="C", pos="0.5,-1.732!", fontcolor="#202124"]; E [label="C", pos="-0.5,-1.732!", fontcolor="#202124"]; F [label="C", pos="-1.5,-0.866!", fontcolor="#202124"]; G [label="C", pos="-1,0.866!", fontcolor="#202124"]; H [label="CH", pos="-2,-0!", fontcolor="#202124"]; I [label="CH", pos="-1.5,0.866!", fontcolor="#202124"]; J [label="C", pos="-0.5,1.732!", fontcolor="#202124"]; K [label="O", pos="-2.5,1.732!", fontcolor="#202124"]; L [label="CH3", pos="-3.5,1.732!", fontcolor="#202124"]; M [label="H+", pos="0.5,1.2!", fontcolor="#EA4335"]; N [label="Cl-", pos="2,1.5!", fontcolor="#34A853"];

A -- B [style=solid]; B -- C [style=solid]; C -- D [style=solid]; D -- E [style=solid]; E -- F [style=solid]; F -- G [style=solid]; G -- A [style=solid]; F -- H [style=solid]; H -- I [style=solid]; I -- J [style=solid]; J -- G [style=solid]; J -- K [style=solid]; K -- L [style=solid]; } }

Figure 1: Chemical structure of 6-Methoxyisoquinoline hydrochloride.

| Identifier | Value | Source |

| CAS Number | 57196-62-0 | [3] |

| Molecular Formula | C10H14ClNO | [3] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | White Powder | [1] |

Thermal Properties: Melting Point and its Implications

The melting point of a crystalline solid is a critical physical constant that provides insights into its purity and polymorphic form.

Experimentally Determined Melting Point

The reported melting point for 6-Methoxyisoquinoline hydrochloride is in the range of 230-232.5°C . A sharp melting range is indicative of high purity. Impurities will typically depress the melting point and broaden the melting range.[4]

Rationale for Method Selection: Capillary Melting Point Determination

The capillary method is a widely accepted and straightforward technique for determining the melting point of a powdered solid.[5] Its selection is based on the small sample size required, the precision it offers, and the relative ease of use with modern digital apparatus.

Step-by-Step Experimental Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered 6-Methoxyisoquinoline hydrochloride is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/min) is performed to quickly determine an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: A fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting range is reported as T1-T2.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an API is a critical factor influencing its absorption and, consequently, its bioavailability. The hydrochloride salt form of 6-Methoxyisoquinoline is intended to enhance its aqueous solubility.[1]

Qualitative Solubility

6-Methoxyisoquinoline hydrochloride is expected to be soluble in water and lower-order alcohols like methanol and ethanol, and sparingly soluble in less polar organic solvents.

Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6] This method is preferred for its simplicity and its ability to achieve a true equilibrium state, providing a reliable measure of thermodynamic solubility.

Step-by-Step Experimental Protocol for Aqueous Solubility Determination (WHO Guideline Adaptation)

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[6][7][8]

-

Preparation of Media: A series of aqueous buffers with pH values ranging from 1.2 to 6.8 are prepared. This pH range is physiologically relevant to the gastrointestinal tract.[6]

-

Sample Preparation: An excess amount of 6-Methoxyisoquinoline hydrochloride is added to a known volume of each buffer in a sealed container. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The containers are agitated in a constant temperature water bath or shaker at 37 ± 1°C. The agitation should be sufficient to keep the solid suspended. The time required to reach equilibrium should be determined by preliminary experiments, but 24 to 48 hours is often sufficient.[6]

-

Sample Collection and Preparation: At predetermined time points, an aliquot of the suspension is withdrawn and immediately filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids. The filtrate is then diluted as necessary for analysis.

-

Analysis: The concentration of the dissolved 6-Methoxyisoquinoline hydrochloride in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: The solubility is reported in mg/mL or mol/L. An API is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[6]

dot graph "Solubility_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Prepare pH Buffers\n(1.2 to 6.8)"]; B [label="Add Excess API to Buffers"]; C [label="Equilibrate at 37°C\n(e.g., 24-48h)"]; D [label="Filter to Remove\nUndissolved Solid"]; E [label="Analyze Filtrate\n(e.g., HPLC)"]; F [label="Determine Concentration\n(mg/mL)"];

A -> B [label="Dispense"]; B -> C [label="Agitate"]; C -> D [label="Withdraw Aliquot"]; D -> E [label="Inject"]; E -> F [label="Quantify"]; }

Figure 2: Workflow for experimental solubility determination.

Spectroscopic Profile: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 6-Methoxyisoquinoline hydrochloride will provide information on the number and types of hydrogen atoms in the molecule. Expected signals would include aromatic protons on the isoquinoline ring, methylene protons of the reduced ring, and a singlet for the methoxy group protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Methoxyisoquinoline hydrochloride will display characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

-

N-H stretching vibrations from the protonated amine.

-

C-H stretching from the aromatic and aliphatic portions.

-

C=C and C=N stretching from the aromatic ring.

-

C-O stretching from the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 6-Methoxyisoquinoline hydrochloride will show a molecular ion peak corresponding to the free base (C10H13NO) after the loss of HCl. Fragmentation patterns can provide further structural information.

Stability and Storage Considerations

Proper storage and handling are crucial to maintain the integrity of 6-Methoxyisoquinoline hydrochloride.

Chemical Stability

As a hydrochloride salt, 6-Methoxyisoquinoline hydrochloride is generally more stable than its free base form.[2] However, like many amine hydrochlorides, it may be susceptible to degradation under high humidity and elevated temperatures. Stability studies under accelerated conditions (e.g., 40°C / 75% relative humidity) are recommended to establish its shelf life and identify potential degradation products.[9]

Recommended Storage

It is recommended to store 6-Methoxyisoquinoline hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] For long-term storage, refrigeration (2-8°C) is often advised.[1]

Conclusion: A Comprehensive Physical Profile for Informed Research

This guide has provided a detailed overview of the essential physical properties of 6-Methoxyisoquinoline hydrochloride, grounded in established scientific principles and experimental methodologies. A thorough understanding of its molecular identity, thermal behavior, solubility, spectroscopic fingerprint, and stability is indispensable for any researcher or developer working with this promising compound. By not only presenting the data but also elucidating the rationale behind its determination, this document aims to empower scientists to make informed decisions in their research and development endeavors.

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

MDPI. (2022, November 29). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

-

Pharmaceutical Technology. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

-

Pharmaceutical Technology. (2002, November 1). Salt Selection in Drug Development. Retrieved from [Link]

-

University of Salahaddin. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

"6-Methoxyisoquinoline hydrochloride chemical structure and properties"

An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction: A Versatile Scaffold in Medicinal Chemistry

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a derivative of tetrahydroisoquinoline (THIQ), it serves as a crucial structural motif and a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The THIQ core is a privileged scaffold found in numerous alkaloids and pharmaceutical agents, exhibiting a broad spectrum of pharmacological activities including antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[1]

The hydrochloride salt form of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline enhances its solubility and stability, making it an ideal candidate for various applications in drug formulation and research.[2][3] Its unique structure has been leveraged as a precursor for novel therapeutic agents, particularly those targeting neurological disorders, due to its favorable pharmacokinetic profile and potential to cross the blood-brain barrier.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in modern drug discovery.

Chemical Structure and Physicochemical Properties

The structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a methoxy group (-OCH₃) substituted at the 6th position of the benzene ring. The nitrogen atom in the heterocyclic ring is protonated, forming a hydrochloride salt.

IUPAC Name: 6-methoxy-1,2,3,4-tetrahydroisoquinolinium chloride[4] CAS Number: 57196-62-0[2][4]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO | [4][5] |

| Molecular Weight | 199.68 g/mol | [2][4][5] |

| Appearance | White Powder | [2] |

| Melting Point | 230-232.5°C | [4] |

| Boiling Point | 283.6°C at 760 mmHg | [4] |

| Solubility | Enhanced solubility due to hydrochloride form | [2][3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][6] |

Synthesis Protocol: The Pictet-Spengler Reaction

A practical and improved synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved on a large scale using the well-established Pictet-Spengler reaction.[7][8] This method is favored for its efficiency and use of inexpensive starting materials. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure.

Experimental Methodology

This protocol is adapted from the procedure described by Zhong et al. and provides a reliable pathway to the target compound.[7]

Starting Material: 2-(3-methoxyphenyl)ethylamine

Step 1: Formation of the Aminal Intermediate

-

Rationale: The reaction is initiated by condensing the primary amine (2-(3-methoxyphenyl)ethylamine) with an aldehyde source, typically formaldehyde. This step forms a Schiff base (iminium ion) in situ, which is crucial for the subsequent cyclization. In this improved synthesis, a novel aminal intermediate is formed, which serves as a stable precursor.[8]

-

Procedure:

-

To a solution of 2-(3-methoxyphenyl)ethylamine in a suitable solvent (e.g., toluene), add paraformaldehyde.

-

Heat the mixture to reflux, typically using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure to yield the aminal intermediate.

-

Step 2: Acid-Catalyzed Cyclization and Salt Formation

-

Rationale: The aminal intermediate is then treated with a strong acid. The acidic conditions facilitate the electrophilic aromatic substitution reaction, where the electron-rich aromatic ring attacks the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system. Using acidified isopropanol directly yields the desired hydrochloride salt.[7]

-

Procedure:

-

Suspend the crude aminal intermediate from Step 1 in isopropanol.

-

Cool the suspension in an ice bath and slowly add a solution of hydrochloric acid in isopropanol.

-

Stir the reaction mixture at room temperature until the cyclization is complete. The product, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, will precipitate out of the solution as a solid.

-

Collect the solid product by filtration, wash with cold isopropanol, and then with a non-polar solvent like diethyl ether to remove impurities.

-

Dry the product under vacuum to obtain the final white powder.

-

Synthesis Workflow Diagram

Caption: Pictet-Spengler synthesis workflow for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Applications in Research and Drug Discovery

The primary value of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride lies in its role as a key drug intermediate.[5] Its scaffold is present in molecules designed to treat a variety of conditions.

-

Neuropharmacology: Researchers utilize this compound in neuropharmacology studies to investigate its effects on neurotransmitter systems.[2] The THIQ core is structurally related to certain endogenous neurochemicals and can be modified to create ligands for various receptors, aiding in the understanding of mood and cognitive disorders.[2]

-

Precursor for Bioactive Molecules: The compound is a starting point for synthesizing more complex molecules with therapeutic potential. For example, derivatives of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase.[9] This highlights the adaptability of the THIQ scaffold for targeting diverse biological pathways.

-

Development of Novel Therapeutics: The unique structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline allows for chemical modifications that can lead to new therapeutic agents. Research has explored its use in synthesizing compounds with potential anti-inflammatory and analgesic properties.[2] The broader class of quinoline derivatives has been investigated for a range of pharmacological activities, including the inhibition of enzymes like cyclooxygenase-2 (COX-2).[10]

Logical Relationship in Drug Intermediate Utilization

Caption: Role of 6-Methoxy-THIQ HCl as a core scaffold in drug discovery.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its stability and prevent degradation.[4] Keep the container tightly sealed and away from moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

Conclusion

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of high utility and strategic importance in the landscape of drug discovery and organic synthesis. Its value is derived from its role as a versatile and adaptable chemical scaffold, enabling the construction of more complex and potent therapeutic agents. The efficient Pictet-Spengler synthesis allows for its practical, large-scale production, further cementing its place in the researcher's toolbox.[8] As the quest for novel treatments for neurological, inflammatory, and infectious diseases continues, the strategic application of core intermediates like 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride will undoubtedly continue to fuel innovation and discovery in medicinal chemistry.

References

-

ResearchGate. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. Available at: [Link]

-

ChemBK. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

-

figshare. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride. Available at: [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 6,7-D6-DIMETHOXY-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE. Available at: [Link]

-

Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

-

PubChem. (1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

- Google Patents. (2021). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.

-

SLN Pharmachem. 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

-

PubChem. 6-Methoxyisoquinoline. Available at: [Link]

-

ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Available at: [Link]

-

The Good Scents Company. 6-methoxyquinoline. Available at: [Link]

-

Chemistry & Biology Interface. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Available at: [Link]

-

Research in Pharmaceutical Sciences. (2020). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Available at: [Link]

-

Iranian Journal of Pharmaceutical Research. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available at: [Link]

-

RSC Medicinal Chemistry. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2018). Modern advances in heterocyclic chemistry in drug discovery. Available at: [Link]

-

ResearchGate. (2022). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry Partnerships: Insights from Roche's Endocannabinoid System Projects. Available at: [Link]

-

ResearchGate. (2021). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. figshare.com [figshare.com]

- 9. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 6-Methoxyisoquinoline Hydrochloride

This guide provides a comprehensive overview of the synthetic routes to 6-Methoxyisoquinoline hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a detailed and practical resource.

Introduction

6-Methoxyisoquinoline and its derivatives are integral structural motifs in a wide array of natural products and synthetic pharmaceuticals. The isoquinoline core is particularly prevalent in alkaloids, exhibiting a broad spectrum of biological activities. Consequently, the efficient and scalable synthesis of substituted isoquinolines, such as 6-methoxyisoquinoline, is of significant interest to the medicinal and process chemistry communities. This document will primarily focus on the Bischler-Napieralski reaction, a robust and widely employed method for the construction of the isoquinoline framework.

Retrosynthetic Analysis and Strategic Considerations

A common retrosynthetic approach for 6-methoxyisoquinoline hydrochloride involves the disconnection of the C1-N bond and the C3-C4 bond of the isoquinoline ring system. This leads back to a β-phenylethylamine precursor, which is a readily accessible starting material. The Bischler-Napieralski reaction provides a direct pathway to a 3,4-dihydroisoquinoline intermediate, which can then be aromatized to the desired isoquinoline. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

The selection of the appropriate starting materials and reaction conditions is paramount to achieving a high yield and purity of the final product. The presence of an electron-donating methoxy group on the phenyl ring of the starting β-phenylethylamine facilitates the key cyclization step in the Bischler-Napieralski reaction.[1][2][3]

Synthetic Pathway via Bischler-Napieralski Reaction

The synthesis of 6-methoxyisoquinoline hydrochloride can be efficiently achieved in a three-step sequence starting from 2-(3-methoxyphenyl)ethylamine.

Overall Reaction Scheme:

Figure 1: Overall workflow for the synthesis of 6-Methoxyisoquinoline Hydrochloride.

Step 1: N-Formylation of 2-(3-Methoxyphenyl)ethylamine

The initial step involves the formylation of the primary amine of 2-(3-methoxyphenyl)ethylamine to yield N-(2-(3-methoxyphenyl)ethyl)formamide. This transformation is crucial as the resulting amide provides the necessary functionality for the subsequent cyclization.

-

Reaction: 2-(3-Methoxyphenyl)ethylamine + Formylating Agent → N-(2-(3-Methoxyphenyl)ethyl)formamide

-

Causality behind Experimental Choices:

-

Formylating Agent: Ethyl formate is a commonly used and effective formylating agent for this reaction. It is relatively inexpensive and the reaction can often be driven to completion by removing the ethanol byproduct. Other formylating agents, such as formic acid or a mixture of formic acid and acetic anhydride, can also be employed.

-

Solvent: The reaction is typically carried out in a suitable solvent such as toluene or can be performed neat with excess ethyl formate.

-

Temperature: Refluxing the reaction mixture is generally required to achieve a reasonable reaction rate.

-

Experimental Protocol: Synthesis of N-(2-(3-Methoxyphenyl)ethyl)formamide

-

To a round-bottom flask equipped with a reflux condenser, add 2-(3-methoxyphenyl)ethylamine and a molar excess of ethyl formate.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the excess ethyl formate and ethanol by distillation.

-

The crude N-(2-(3-methoxyphenyl)ethyl)formamide can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.

Step 2: Bischler-Napieralski Cyclization

This is the key ring-forming step where the N-formyl derivative undergoes intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring. This reaction is promoted by a dehydrating agent, which also acts as a Lewis acid.[2][4][5]

-

Reaction: N-(2-(3-Methoxyphenyl)ethyl)formamide → 6-Methoxy-3,4-dihydroisoquinoline

-

Causality behind Experimental Choices:

-

Dehydrating Agent/Lewis Acid: Phosphoryl chloride (POCl₃) is a widely used and effective reagent for this cyclization.[2] Phosphorus pentoxide (P₂O₅) can also be used, sometimes in combination with POCl₃, particularly for less reactive substrates.[2][3] These reagents activate the amide carbonyl group, facilitating the electrophilic attack on the electron-rich aromatic ring.

-

Solvent: The reaction is often carried out in an inert solvent such as toluene, xylene, or acetonitrile.

-

Temperature: The reaction typically requires heating to reflux to proceed at a practical rate.

-

Experimental Protocol: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline

-

Dissolve N-(2-(3-methoxyphenyl)ethyl)formamide in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Slowly add phosphoryl chloride (POCl₃) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of >10.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-3,4-dihydroisoquinoline.

Mechanism of the Bischler-Napieralski Reaction:

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile.[2] This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by rearomatization to yield the 3,4-dihydroisoquinoline product.

Step 3: Dehydrogenation to 6-Methoxyisoquinoline

The 3,4-dihydroisoquinoline intermediate is then aromatized to the fully conjugated isoquinoline system. Catalytic dehydrogenation is a common and efficient method for this transformation.[1]

-

Reaction: 6-Methoxy-3,4-dihydroisoquinoline → 6-Methoxyisoquinoline

-

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this dehydrogenation.

-

Solvent: High-boiling point solvents such as decalin or xylene are typically used to facilitate the reaction at elevated temperatures.

-

Hydrogen Acceptor: Often, the reaction is carried out in the presence of a hydrogen acceptor, although in some cases, heating alone is sufficient to drive the reaction. Alternatively, elemental sulfur can be used as a dehydrogenating agent.[6]

-

Experimental Protocol: Synthesis of 6-Methoxyisoquinoline

-

In a round-bottom flask, dissolve 6-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent such as decalin.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with a suitable solvent (e.g., dichloromethane).

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude 6-methoxyisoquinoline can be purified by column chromatography or vacuum distillation.

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 6-methoxyisoquinoline, to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and handling properties.

-

Reaction: 6-Methoxyisoquinoline + HCl → 6-Methoxyisoquinoline Hydrochloride

Experimental Protocol: Synthesis of 6-Methoxyisoquinoline Hydrochloride

-

Dissolve the purified 6-methoxyisoquinoline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 6-methoxyisoquinoline hydrochloride.

Alternative Synthetic Routes

While the Bischler-Napieralski reaction is a primary method, other named reactions can also be employed for the synthesis of the isoquinoline core, including:

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8][9] This intermediate would then require dehydrogenation to yield the isoquinoline. The Pictet-Spengler reaction is particularly useful for synthesizing tetrahydroisoquinolines and is often employed in the synthesis of natural products.[7][10]

-

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[11][12][13] It provides a direct route to isoquinolines, but yields can be variable depending on the substrates and reaction conditions.

Data Summary

| Step | Reactant | Reagent(s) | Product | Typical Yield (%) |

| 1 | 2-(3-Methoxyphenyl)ethylamine | Ethyl Formate | N-(2-(3-Methoxyphenyl)ethyl)formamide | >90 |

| 2 | N-(2-(3-Methoxyphenyl)ethyl)formamide | POCl₃ | 6-Methoxy-3,4-dihydroisoquinoline | 70-85 |

| 3 | 6-Methoxy-3,4-dihydroisoquinoline | Pd/C | 6-Methoxyisoquinoline | 85-95 |

| 4 | 6-Methoxyisoquinoline | HCl | 6-Methoxyisoquinoline Hydrochloride | >95 |

Note: Yields are representative and can vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of 6-methoxyisoquinoline hydrochloride is a well-established process, with the Bischler-Napieralski reaction providing a reliable and high-yielding route. Careful control of reaction parameters at each step is crucial for maximizing yield and purity. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of isoquinoline-based compounds for drug discovery and development.

References

-

Bischler, A.; Napieralski, B. (1893). "Zur Kenntniss einer neuen Isochinolin-Synthese". Berichte der deutschen chemischen Gesellschaft. 26 (2): 1903–1908. [Link]

-

Whaley, W. M.; Govindachari, T. R. (1951). "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction". Organic Reactions. 6: 74–150. [Link]

-

Gensler, W. J. (1951). "The Synthesis of Isoquinolines". Organic Reactions. 6: 191–206. [Link]

-

Cox, E. D.; Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction". Chemical Reviews. 95 (6): 1797–1842. [Link]

-

Wang, Z. (2010). "Bischler–Napieralski Reaction". Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Awuah, E.; Capretta, A. (2010). "Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines". Journal of Organic Chemistry. 75 (16): 5627–5634. [Link]

-

Movassaghi, M.; Hill, M. D. (2008). "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives". Organic Letters. 10 (16): 3485–3488. [Link]

Sources

- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 57196-62-0)

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 57196-62-0), a pivotal intermediate in contemporary drug discovery and development. This document consolidates critical data on its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's primary applications as a core structural scaffold, exploring its role in the generation of potent bioactive molecules, particularly tubulin polymerization inhibitors for oncology and dopamine D3 receptor antagonists for neuropharmacology. Detailed, field-proven experimental protocols are provided to illustrate its practical synthesis and subsequent elaboration into advanced drug candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Introduction and Core Compound Identity

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, identified by CAS number 57196-62-0, is a heterocyclic aromatic amine. It belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a structural motif prevalent in a wide array of natural products and pharmacologically active molecules.[1] The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that interact with a diverse range of biological targets.[2]

The subject compound is primarily valued not for its intrinsic biological activity, but as a high-value starting material and key intermediate.[3] Its strategic importance lies in the precise positioning of the methoxy group on the aromatic ring and the secondary amine within the hydrogenated pyridine ring, which together offer multiple, well-defined points for synthetic modification. This guide will elucidate the properties of this compound and demonstrate its application in the synthesis of next-generation therapeutic agents.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for a variety of laboratory and process chemistry applications.[4]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective handling, characterization, and deployment in synthetic workflows.

Structural and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 57196-62-0 | [4] |

| Chemical Name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | [5] |

| Synonyms | 6-Methoxy-THIQ HCl, 1,2,3,4-Tetrahydro-6-methoxyisoquinoline HCl | [6] |

| Molecular Formula | C₁₀H₁₄ClNO | [5] |

| Molecular Weight | 199.68 g/mol | [4] |

| Chemical Structure |  | |

| SMILES String | Cl.COc1ccc2CNCCc2c1 | |

| InChI Key | QIUIKPQXMJJOQT-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 230-232.5 °C | |

| Boiling Point | 283.6 °C at 760 mmHg (for free base) | |

| Flash Point | 109.2 °C (for free base) | |

| Solubility | Slightly soluble in chloroform and methanol (as free base). The hydrochloride salt form enhances water solubility. | [4][7] |

| pKa (Predicted) | 10.02 ± 0.20 (for free base) | [7] |

Spectroscopic Data (for Free Base, C₁₀H₁₃NO)

Characterization of the free base form is critical for reaction monitoring and product confirmation.

| Data Type | Details | Source(s) |

| ¹H NMR | Solvent: CDCl₃, Frequency: 400 MHz δ (ppm): 6.94 (d, J=8.0 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.63 (s, 1H), 4.00 (s, 2H), 3.78 (s, 3H), 3.16 (t, J=5.6 Hz, 2H), 2.83 (t, J=5.2 Hz, 2H) | [7] |

| ¹³C NMR | Data for the closely related 6,7-dimethoxy analog shows characteristic shifts for methoxy carbons (~56 ppm), aromatic carbons (109-148 ppm), and aliphatic carbons of the tetrahydroisoquinoline core. Specific data for the 6-methoxy compound is not readily available in cited literature. | [6] |

| Purity (HPLC) | Purity levels of ≥96% to 98.77% are commonly reported by commercial suppliers. | [4][5] |

Synthesis and Manufacturing

The economic and scalable synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for its widespread use. The most efficient and practical method is a Pictet-Spengler type condensation.

Rationale for Synthetic Route

The Pictet-Spengler reaction is a well-established and robust method for constructing the tetrahydroisoquinoline core. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. This approach is favored for its high efficiency and use of readily available, inexpensive starting materials. An improved, practical synthesis reported by Zhong et al. avoids harsh conditions and cumbersome purification steps, making it suitable for large-scale production.

Detailed Synthesis Protocol (Zhong et al.)

This protocol describes a cost-effective, scalable synthesis starting from 2-(3-methoxyphenyl)ethylamine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists | Technology Transfer [techtransfer.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 42923-77-3|6-Methoxy-1,2,3,4-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Solubility of 6-Methoxyisoquinoline Hydrochloride

Introduction: The Significance of 6-Methoxyisoquinoline Hydrochloride in Modern Drug Discovery

6-Methoxyisoquinoline hydrochloride is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its core structure is found in numerous natural alkaloids and synthetic compounds with potential therapeutic applications, ranging from neuroscience to antimicrobial research. The hydrochloride salt form of 6-methoxyisoquinoline is specifically designed to enhance its physicochemical properties, most notably its aqueous solubility, which is a critical parameter for drug formulation, bioavailability, and overall clinical efficacy.

This guide provides an in-depth analysis of the solubility characteristics of 6-methoxyisoquinoline hydrochloride. As direct quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this paper will synthesize information from its parent compound, related analogues, and fundamental chemical principles to provide a robust predictive overview. We will delve into the theoretical and practical aspects of its solubility, explore the key factors that govern it, and provide a validated, field-proven protocol for its experimental determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems.

Physicochemical Properties: A Snapshot

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. Below is a summary of the key properties for the parent free base, 6-methoxyisoquinoline, which informs the behavior of its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem[1] |

| Molecular Weight | 159.18 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (free base) | Sigma-Aldrich[2] |

| Melting Point | 17-20 °C (free base) | Sigma-Aldrich[2] |

| Boiling Point | 279-284 °C (free base) | Sigma-Aldrich[2] |

| pKa of Isoquinoline | 5.14 - 5.4 | Wikipedia, Guidechem[3][4] |

Note: The pKa value is for the parent isoquinoline. The methoxy group at the 6-position is an electron-donating group, which may slightly increase the basicity (and thus the pKa) of the nitrogen atom.

Solubility Profile: An Evidence-Based Assessment

While specific quantitative solubility values for 6-methoxyisoquinoline hydrochloride are scarce, a comprehensive profile can be constructed by examining the free base, the impact of salt formation, and data from structurally related compounds.

The Role of Hydrochloride Salt Formation

The primary reason for synthesizing the hydrochloride salt of a weakly basic compound like 6-methoxyisoquinoline is to dramatically improve its aqueous solubility. The free base, 6-methoxyquinoline, is described as being "very slightly soluble in water".[5] By reacting the basic nitrogen of the isoquinoline ring with hydrochloric acid, a salt is formed that readily dissociates in water into the protonated 6-methoxyisoquinolinium cation and the chloride anion. This ionization prevents the molecule from precipitating, leading to significantly higher concentrations in aqueous solutions compared to the neutral free base. This principle is a cornerstone of pharmaceutical formulation.

Comparative Solubility Data

To establish a reasonable expectation for the solubility of 6-methoxyisoquinoline hydrochloride, it is instructive to review data from related molecules. This comparative approach, while not a substitute for direct measurement, provides a valuable contextual framework for formulators.

| Compound | Solvent | Solubility | Source |

| 6-Methoxyquinoline (Free Base) | Water | Very slightly soluble | PubChem[5] |

| 6-Methoxyquinoline (Free Base) | Ethanol | Soluble | PubChem[5] |

| Isoquinoline (Free Base) | Water | Low solubility | Wikipedia[4] |

| Isoquinoline (Free Base) | Dilute Acids | Soluble | Wikipedia[4] |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl | Water | Soluble | TCI Chemicals |

| Methoxyamine HCl | Water | Soluble | ChemicalBook |

| Methoxyamine HCl | Alcohol | Soluble | ChemicalBook |

| Corynoxine HCl | Ethanol | ~ 3 mg/mL | Cayman Chemical |

| Corynoxine HCl | DMSO | ~ 30 mg/mL | Cayman Chemical |

The data clearly shows that while the free bases have limited aqueous solubility, they are soluble in organic solvents like ethanol and readily dissolve in acidic solutions. The hydrochloride salts of similar structures are generally reported as "soluble" in water, indicating that 6-methoxyisoquinoline hydrochloride is expected to follow this trend and exhibit good solubility in aqueous media.

Key Factors Influencing Solubility

The solubility of 6-methoxyisoquinoline hydrochloride is not a static value but is influenced by several environmental factors. Understanding these factors is critical for controlling its behavior in experimental and formulation settings.

pH of the Solvent

The most critical factor governing the solubility of this compound is the pH of the aqueous medium. As the hydrochloride salt of a weak base (pKa of parent isoquinoline ≈ 5.4), its solubility is highly pH-dependent.

-

In Acidic to Neutral pH (pH < pKa): The equilibrium favors the protonated (ionized) form of the molecule, the 6-methoxyisoquinolinium ion. This charged species is polar and readily interacts with water molecules, resulting in high solubility.

-

In Basic pH (pH > pKa): As the pH increases above the pKa, the compound is deprotonated, converting back to the neutral free base form of 6-methoxyisoquinoline. This form is significantly less polar and, consequently, has much lower aqueous solubility. At a sufficiently high pH, the free base will precipitate out of the solution once its solubility limit is exceeded.

This relationship is a classic acid-base equilibrium, which dictates the ionization state and thus the solubility of the compound.

Caption: pH-dependent equilibrium of 6-methoxyisoquinoline hydrochloride.

Temperature

For most solid solutes, including hydrochloride salts, solubility in a liquid solvent increases with temperature. The dissolution process is typically endothermic, meaning that applying heat provides the energy needed to break the crystal lattice forces of the solid and promote solvation. When preparing concentrated stock solutions, gentle warming can be an effective technique to increase the amount of dissolved compound. However, it is crucial to ensure the compound is stable at elevated temperatures and to re-verify the concentration at the target experimental temperature, as precipitation may occur upon cooling.

Solvent System

The choice of solvent is paramount. As an ionic salt, 6-methoxyisoquinoline hydrochloride will exhibit the highest solubility in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the cation and the chloride anion. Its solubility is expected to be lower in polar aprotic solvents (e.g., DMSO, DMF) and significantly lower in non-polar solvents like toluene or hexane, where the energetic cost of breaking the ionic bonds is not compensated by strong solvent-solute interactions.

Protocol: Standard Method for Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the FDA and ICH.[6][7]

Principle

An excess amount of the solid compound is agitated in a chosen solvent system for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, indicating that equilibrium has been established between the dissolved and undissolved solid.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 6-methoxyisoquinoline hydrochloride solid to a series of clear glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[6]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or pure water) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion

6-Methoxyisoquinoline hydrochloride is a key synthetic intermediate whose utility in drug development is critically dependent on its solubility. While specific quantitative data remains sparse, a clear, scientifically grounded understanding can be derived from fundamental principles. It is expected to be a water-soluble compound, particularly in acidic to neutral aqueous media, due to its nature as a hydrochloride salt of a weak base. Its solubility is dynamically influenced by pH, temperature, and the polarity of the solvent system. For researchers and developers, precise and reliable solubility data can be obtained by employing the standardized shake-flask method, which remains the definitive approach for regulatory and formulation purposes. This guide provides both the predictive framework and the practical methodology necessary to effectively work with this important compound.

References

-

Dissociation constants pK a of isoquinoline bases | Download Table . ResearchGate. Available from: [Link]

-

Isoquinoline . Wikipedia. Available from: [Link]

-

Isoquinoline . PubChem. Available from: [Link]

-

6-Methoxyisoquinoline | C10H9NO | CID 11040978 . PubChem. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS . Regulations.gov. Available from: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. Available from: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 . European Medicines Agency (EMA). Available from: [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. Available from: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries . PubMed Central. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available from: [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers . FDA. Available from: [Link]

-

6-Methoxyquinoline | C10H9NO | CID 14860 . PubChem. Available from: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. Available from: [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium . ACS Publications. Available from: [Link]

Sources

- 1. 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyquinoline for synthesis 5263-87-6 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. fda.gov [fda.gov]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

The Biological Activity and Therapeutic Potential of the 6-Methoxyisoquinoline Scaffold

An In-depth Technical Guide

Executive Summary

While specific biological data on 6-Methoxyisoquinoline hydrochloride is nascent, the core 6-methoxyisoquinoline structure represents a significant pharmacophore in modern medicinal chemistry. It serves as a crucial synthetic intermediate for a variety of bioactive molecules and is increasingly recognized as a "privileged scaffold" for drug development.[1][2] Analysis of its closely related analogs—including tetrahydroisoquinolines and the isomeric quinolines—reveals a wealth of potential therapeutic applications. Derivatives have demonstrated potent activity in oncology by overcoming multidrug resistance and inhibiting key cellular processes like tubulin polymerization.[3][4][5] Furthermore, the scaffold is a promising foundation for developing novel agents for neurological disorders, as well as compounds with anti-inflammatory and antimicrobial properties.[1][6][7] This guide synthesizes the current understanding of this scaffold, focusing on its potential mechanisms of action, and provides detailed experimental protocols for its biological evaluation.

Introduction to the 6-Methoxyisoquinoline Scaffold

The isoquinoline ring system is a structural motif present in numerous natural alkaloids and synthetic compounds with significant biological activity. The addition of a methoxy group at the 6-position can critically influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its electronic distribution and hydrogen bonding capacity.[8]

Chemical and Physical Properties

The fundamental properties of the 6-methoxyisoquinoline molecule provide a basis for its use in chemical synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [9] |

| Molecular Weight | 159.18 g/mol | [9] |

| IUPAC Name | 6-methoxyisoquinoline | [9] |

| CAS Number | 52986-70-6 | [9] |

Its structure serves as a versatile starting point for chemical modifications, enabling the synthesis of extensive compound libraries for screening.[1][2]

Potential Biological Activities and Therapeutic Applications

Based on studies of closely related derivatives, the 6-methoxyisoquinoline scaffold holds promise in several key therapeutic areas.

Anticancer Activity

The most compelling evidence for the utility of this scaffold lies in oncology.

-

3.1.1 Reversal of Multidrug Resistance (MDR): A primary challenge in chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5] Studies on 6-methoxy-2-arylquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown they can act as potent P-gp inhibitors.[3][5] By blocking this pump, these compounds can restore the efficacy of conventional anticancer drugs in resistant tumor cells. Some derivatives have demonstrated MDR reversal activity up to 467-fold greater than baseline.[5]

-

3.1.2 Tubulin Polymerization Inhibition: The microtubule network is a validated target for anticancer drugs. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as a novel class of highly potent tubulin polymerization inhibitors that target the colchicine binding site.[4][10] The most active compounds in these series exhibit profound cytotoxicity against a range of human tumor cell lines, with GI₅₀ values in the low nanomolar range—significantly more potent than taxol in drug-resistant cell lines.[4]

-

3.1.3 Topoisomerase and Kinase Inhibition: The broader quinoline scaffold, of which isoquinoline is an isomer, is known to produce derivatives that function as topoisomerase I inhibitors and inhibitors of key signaling kinases like EGFR.[11][12] This suggests that libraries based on the 6-methoxyisoquinoline core should be screened for similar activities.

Neuropharmacological Potential

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is widely utilized as a precursor in the synthesis of molecules targeting neurological disorders.[1] Its favorable pharmacokinetic profile and potential to cross the blood-brain barrier make it an attractive starting point for central nervous system (CNS) therapies.[1] Furthermore, related dimethoxy-dihydroisoquinoline compounds have been shown to modulate muscarinic acetylcholine and serotonin (5-HT) receptors, affecting smooth muscle contractility and suggesting a role in regulating neuronal activity.[13]

Anti-inflammatory and Antimicrobial Activity

Though less explored for the isoquinoline variant, 6-methoxyquinoline is a naturally occurring compound found in plants like tobacco and tea, and has demonstrated antioxidant, anti-inflammatory, and antitumor properties.[6][14] Additionally, synthetic derivatives of 6-methoxyquinoline have been evaluated for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species, with some compounds showing moderate to high efficacy.[7] This provides a strong rationale for evaluating 6-methoxyisoquinoline derivatives against similar targets.

Key Mechanistic Pathways in Oncology

The diverse anticancer activities of compounds derived from the 6-methoxy-heterocyclic core can be attributed to their ability to interfere with multiple, critical cellular pathways essential for cancer cell survival and proliferation.

Methodologies for Biological Evaluation

A structured, multi-step approach is essential for characterizing the biological activity of novel compounds derived from the 6-methoxyisoquinoline scaffold.

General Experimental Workflow

The evaluation of new chemical entities typically follows a hierarchical screening cascade, from broad cytotoxicity assessment to specific mechanism-of-action studies.

Protocol: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay quantifies the ability of a test compound to inhibit P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[3]

-

Rationale: In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low fluorescence. An effective P-gp inhibitor will block this efflux, leading to Rhodamine 123 accumulation and a corresponding increase in intracellular fluorescence.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed P-gp-overexpressing cancer cells (e.g., EPG85-257RDB or KBvin) into a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[3][10]

-

Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of the test 6-methoxyisoquinoline derivative. Include a positive control (e.g., Verapamil) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5-10 µM.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

-

Wash: Gently aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

-

Cell Lysis: Add 100 µL of cell lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

-

Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. Higher fluorescence indicates greater P-gp inhibition.

-

Protocol: In Vitro Anticancer Cytotoxicity Assay (CCK-8/MTT)

This is a primary colorimetric assay to determine a compound's effect on cell viability and proliferation.[8][15]

-

Rationale: The assay measures the metabolic activity of viable cells. Enzymes in living cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution (or 20 µL of 5 mg/mL MTT solution) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C. For MTT, a subsequent step is required to dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or ~570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration causing 50% inhibition of growth) or IC₅₀ (concentration causing 50% inhibition of viability).

-

Protocol: Generic Enzyme Inhibition Assay

This protocol provides a framework for assessing whether a compound directly inhibits a purified enzyme target, such as a kinase or topoisomerase.[16][17]

-

Rationale: By combining the purified enzyme, its substrate, and the inhibitor, one can measure the rate of product formation. A decrease in product formation relative to a control indicates inhibition.

-

Step-by-Step Protocol:

-

Reaction Setup: In a suitable microplate, combine a reaction buffer, the purified target enzyme (e.g., Topoisomerase I), and varying concentrations of the test compound.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at the optimal reaction temperature to allow for binding.

-

Initiate Reaction: Initiate the reaction by adding the substrate (e.g., supercoiled plasmid DNA for Topoisomerase I; a specific peptide and ATP for a kinase).

-

Incubation: Incubate for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Terminate Reaction: Stop the reaction using a stop solution (e.g., EDTA or a strong denaturant).

-

Detection: Detect the product. This is highly method-specific:

-

For Topoisomerase: Analyze DNA relaxation using agarose gel electrophoresis.

-

For Kinases: Measure the amount of phosphorylated product, often using a fluorescence- or luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Quantify the amount of product formed at each inhibitor concentration. Plot the percentage of enzyme activity versus inhibitor concentration to calculate the IC₅₀ value.

-

Conclusion and Future Directions

The 6-methoxyisoquinoline scaffold is a highly promising platform for the development of next-generation therapeutics. The compelling preclinical data from its derivatives, particularly in oncology, underscore its potential to address critical challenges like multidrug resistance. Future research should focus on the systematic synthesis and screening of novel 6-methoxyisoquinoline libraries against a diverse panel of biological targets, including P-gp, tubulin, topoisomerases, kinases, and microbial enzymes. Elucidating detailed structure-activity relationships (SAR) will be paramount in optimizing lead compounds for enhanced potency, selectivity, and drug-like properties, paving the way for their advancement into clinical development.

References

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - Chem-Impex. [Source: Chem-Impex, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2AhEtTHfL1r7Gq3EkjtESBb4iK6uRnpaARBMs_MESzyO9BUhoA4IZFc1Pb_8Ste9Lhc11pVzrXJcogkTCnNs3ZjBTsgRRBHJbz1yy3ewTOKT6-6oW5H6SKa62Wf76LkhEw6U=]

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed. [Source: PubMed, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7lFNNueGJg0HBirQ3hdYlUdRTaTftLHW5WXjIixxEUSc-G-Ermb9srVqc59P2Y7PEvfads7DiNZ3eQFLcZzPCTfIN_YdxgMMIjXapNmfJeF4w4km6LARYsRn82RttRZi58y2s]

- A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives - Benchchem. [Source: Benchchem, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYrFG9AKUp7k5kKKnhyztayUExlTZbYxSuzPPs0vTXCFtxDnTe-Qi7P8HO7zIelNJyL_qzqKvO-wLzIO56jF0TW7WJOCmATHk97daAvTK7itHjV1rkxEHUXMbdmoUVXcHfF_g70BGxpbR1L-zLfHPQv2K8Ds6rdJOTaKGNQjCcU5WJVY80ThAxOGvDG8hLU_qpMaAIP77xgitCkF95Io1v1m0jCWJNEz8VEn5PxCtzz5Kcd18IiRH5_ihFnB2r-w==]

- 6-Methoxyquinoline - Product Data Sheet. [Source: MCE, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT5LSnv0D6T32Deh9ouRN3kC5WIsuc_NOtfr3GN05SCc9Rk13J4djd_ouWa2ad8WLMtP6kA4O_TUcqfKJo3fCISM541GfjImXPJISB_BrWiW37tOXTwpConCWd3r2MEPQYZBrDk2kTe99iN8LJEUFm4Ewu3kgB7F-nn_w0XJS2-J8oXYWs66B7wixcUEGpUGXBmtDAODalJl0YV3RToTI=]

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. [Source: ResearchGate, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDHOhhUJEjsBa22EMLCwTDer9_6sFAy-IopwzE-z6K6divsEyDokfyaStdXkK2WyGPDgfGv-9BynGP0C4pMktR-6h_nbnHQp2vyvd5P0-FjQCY1IqfIb0DxKXeiDk2LUk7ophgpZOqkZtBS3OrXh_hxGr4ZwEya5Gh5L7sysDbg2p1qrwlimAWsLSD-sNynd78khUvy7UlgLXvHpbrmN6MrR4z6yfzc6zk7Zhtg46fKal5z-CBxZRD0aTIM4ZHg-zl8ge75l2Uj8HhX-l48Zzg7bWTgfR678mCZzw=]

- 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem. [Source: PubChem, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3QYWoc_Q-TYc483LqPz8X7byNE4I4COuvbuqCIszs6J_pae98uj3B2vClLukOcSLlDXQl-bRv0wLiENLkjqrVGNcG1WHzn6iDkXefRZTUxkMZSQo7owhrTkeM8ZHBUQCBqvj_E1DQwJCZjW8UuvVKzbMJGPi-mLfIrQ==]

- N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH. [Source: PMC - NIH, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5lqRrdkMynfmt5Lqimwb9olbwW_jFFfSrv5NMJzdlltaEOz0ePPDtuHwHxxwj2By3f0u0D0NzIJ3Uz7yTpPRJgZyfBxv76ZeQFXyf1brYQf-Z7z5gL8navTlSbMIPnh5DjcMkomjqo7Kbydc=]

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Drug Intermediate. [Source: MedChemExpress, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcesYBYHXdQeUPLD9lEiB6t31TqkagTK7zSBxukC-JyBPm7hpRBAkpxjAAoJHfqJR5BpAGvXi8Aen_dQIFP4RPgXW5bmwBcwTzgbYQbFjnoBw4mN37HPVBh19uwpcGhIw0JJsxTB6CNUeNA0KkyBe5KxETLM64dnPr-W0AkiiNjbZQzUjrbr3kwKO0QN-M0yxn3zJ1XQ==]

- Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed. [Source: PubMed, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLUTeT2a1_TWSn2oDtuRDf7QAeKne3Vu_XxA8IhTk5PisbNImR8rZyEN-Ap3gxM064nJwwakzVFuqkDZ-jyU1vJV2sc8i5TefyB9LGPnB7BNGXCM2nJrRiL-yPb37aIklucVE]

- Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - MDPI. [Source: MDPI, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjtKUcY62ly7oVZQ0gQ2y31mSvmGT160V7O3Cba21vG9b6NgDscU7LJhLv069Z2DdryaHO4tN27GRlu56IGC4cH04gCLR6UjPPkHhW-IO5hGr89zldpTW8YSYKqR09vfRUhCRX]

- Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed. [Source: PubMed, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6LKhrE6xvYEq3z11RJq7v2VWx919pBVD8gzWR_fy7HHrt5Ltnc9TfTYd_mvRHBVtFVofGA4RdhtK0Qam4L-1ICTSOcBRYJec9Jx9pq-xfGIYJrvL5gkDDRj9anfV2mCBN-zNu]

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. [Source: PMC - NIH, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxSeIiPcv1jLuc-G3sKByaQ94UgPsNY1Nszei-GbqTPRwinYBlQJ1lFZ99WEZgV-YTMLp7gvo_LH4kijZtm8jxDM6bCM8wcmSRmBJz2qxUYmUZNJY3VoBfdrCL6DNT1OFnu6NAWzrnkQz_98s=]

- 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent | MedChemExpress. [Source: MedChemExpress, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS93jxomkjjS-taBiFyT8Dnloa8GGw6oETpP1fHxPW1Y34fENeZdy4jRq8cMBoPXnVohasGhre13aMmVdeJ9QL57k0csVetH-sWT_Oj9Z90VzuScXf52ceVXiD_oZG0R-dN65a82udFgLIsLk-5Gynew==]

- Multivalency-Enhanced Enzyme Inhibitors with Biomolecule- Responsive Activity - The Royal Society of Chemistry. [Source: The Royal Society of Chemistry, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErm2WMws4TO64IlAYyRFzZeOcc4-n7t4rzm584r0PX6S4nMorIrvVx-vFww8sZXwc1zkNslzUzXDzwD_FNkZEGGTM3AEKF3ZWetdkh5CuvAyXgdyMGkDjdps9iUYNRkhNe8G9YWBFJ2qxRjKNhlj3umPf7CQ0x7e8=]

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. [Source: TÜBİTAK Academic Journals, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKKpR_5zPGdN5gCmrYLs6jD4Ru7UYzJ2Th_cMwtYG54ngj_IK7OJXH-CzkNtidTaUFeETIUblmn8pkLigkZ1xgRchwsZIfOyp72E6qcdAzUX1MUyh9HTmUPyy2XNX3yhFwRDdgf_oBdGEfedz7eFRGNdWwyBYakGsCKn4ezNijLgbih4mscByG]

- Bioactive natural alkaloid 6−Methoxydihydrosanguinarine exerts anti−tumor effects in hepatocellular carcinoma cells via ferroptosis - PubMed Central. [Source: PubMed Central, URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ5JMXdilopWsTvr-5QlBUf3sBEOko5zx0ful1Ya0osVkNmI9shpnOHpQopkgUJZWNmLVx85Wgxn7LtgW5NbJWfY8yxEdz9MgBxvOs_txj5QJnxWhPzLe5ckVgPPjaLfA7O7VmyV_-y4IQCmyb]